trans-2-Octenal

Catalog No.
S3317075
CAS No.
2548-87-0
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Octenal

CAS Number

2548-87-0

Product Name

trans-2-Octenal

IUPAC Name

(E)-oct-2-enal

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+

InChI Key

LVBXEMGDVWVTGY-VOTSOKGWSA-N

SMILES

CCCCCC=CC=O

Solubility

Slightly soluble in water; Soluble in most fixed oils
Soluble (in ethanol)

Synonyms

2-octenal, 2-octenal, (E)-isomer, 2-octenal, (Z)-isomer

Canonical SMILES

CCCCCC=CC=O

Isomeric SMILES

CCCCC/C=C/C=O
  • Analytical Chemistry

    Due to its distinct chemical structure, 2-Octenal serves as a valuable analytical standard [1]. Its high purity allows researchers to calibrate instruments and ensure the accuracy of measurements in various analytical techniques.

    • [1] Trans-2-Octenal Analytical Standard: Dependable Benchmark for Accurate Analysis 供应商提供的产品描述:
  • Insect Communication

    Studies suggest 2-Octenal plays a role in insect communication. For instance, research indicates that some bark beetle species emit 2-Octenal as an aggregation pheromone, attracting other beetles to potential breeding sites [2].

    • While the exact role of 2-Octenal in insect communication requires further investigation, its presence seems to influence insect behavior.

Trans-2-Octenal is an organic compound classified as an aldehyde, with the molecular formula C₈H₁₄O and a molecular weight of approximately 126.20 g/mol. It is characterized by a double bond between the second and third carbon atoms in its carbon chain, which gives it its "trans" configuration. The compound appears as a colorless to light yellow liquid with a pleasant odor, often described as fatty or waxy. It is insoluble in water but soluble in organic solvents such as ethanol and ether .

  • The mechanism of action of 2-Octenal depends on the context.
  • In flavor chemistry, it is thought to interact with olfactory receptors in the nose, contributing to the perception of fresh, cucumber-like aromas [].
  • Research suggests 2-Octenal might exhibit antifungal activity by disrupting fungal membranes due to its reactive α,β-unsaturated aldehyde group []. However, the specific mechanism requires further investigation.
  • 2-Octenal is considered a mild skin irritant and may cause respiratory irritation at high concentrations [].
  • It is flammable and should be handled with appropriate safety precautions [].
Typical of aldehydes, including:

  • Oxidation: It can be oxidized to form trans-2-octenoic acid or other carboxylic acids.
  • Reduction: Under reducing conditions, it can be converted to trans-2-octanol.
  • Condensation Reactions: It can undergo aldol condensation with other carbonyl compounds to form larger molecules.
  • Addition Reactions: The double bond can react with nucleophiles, leading to the formation of alcohols or other functional groups .

Trans-2-Octenal exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against various pathogens, making it of interest in food preservation and pharmaceuticals.
  • Insecticidal Activity: It has been identified as an effective insect repellent and attractant, particularly in agricultural settings.
  • Sensitization Potential: There are reports of skin sensitization upon contact, indicating that it may cause allergic reactions in sensitive individuals .

Trans-2-Octenal can be synthesized through several methods:

  • Dehydration of Alcohols: By dehydrating trans-2-octanol, trans-2-octenal can be produced.
  • Oxidation of Alkenes: Starting from alkenes such as 1-octene, oxidation reactions can yield trans-2-octenal.
  • Aldol Condensation: Utilizing acetaldehyde and butanal under basic conditions can lead to the formation of trans-2-octenal through aldol condensation followed by dehydration .

Trans-2-Octenal has diverse applications across various fields:

  • Flavoring Agent: It is used in the food industry for its pleasant aroma and flavor profile.
  • Fragrance Component: Commonly utilized in perfumes and scented products due to its desirable olfactory properties.
  • Pesticide Formulation: Its insecticidal properties make it valuable in agricultural pest control formulations .

Research into the interactions of trans-2-octenal reveals its potential effects on biological systems:

  • Reactivity with Biological Molecules: Studies indicate that it may interact with proteins and lipids, leading to modifications that could affect cellular functions.
  • Toxicological Assessments: Evaluations have shown that prolonged exposure may result in skin irritation and other adverse effects, necessitating careful handling in industrial applications .

Trans-2-Octenal shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Trans-2-HexenalC₆H₁₂OShorter carbon chain; used as a flavoring agent.
Trans-2-DecenalC₁₀H₁₈OLonger carbon chain; exhibits similar reactivity.
1-Octen-3-alC₈H₁₄ODifferent position of the aldehyde group; distinct aroma profile.
2-OctenalC₈H₁₄OIsomeric form; lacks the specific double bond configuration of trans-2-octenal.

Trans-2-Octenal is unique due to its specific "trans" configuration and its applications in both flavoring and pest control, which are not as pronounced in its similar compounds .

Physical Description

Colourless to slightly yellow liquid; Fatty, green aroma

XLogP3

2.6

Density

0.835-0.845

UNII

55N91D7775

GHS Hazard Statements

Aggregated GHS information provided by 161 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 113 of 161 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 161 companies with hazard statement code(s):;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2548-87-0
25447-69-2
2363-89-5

Wikipedia

(2E)-2-octenal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

2-Octenal: ACTIVE
2-Octenal, (2E)-: ACTIVE

Dates

Modify: 2023-08-19

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